molecular formula C16H18N2O3 B1266243 4,4'-Azoxydiphenetole CAS No. 4792-83-0

4,4'-Azoxydiphenetole

Cat. No. B1266243
CAS RN: 4792-83-0
M. Wt: 286.33 g/mol
InChI Key: QUICZVHSJNKDBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organoboron compounds, which share a similar complexity to 4,4'-Azoxydiphenetole, involves detailed preparation methods that can offer insights into the synthetic pathways that might be used for 4,4'-Azoxydiphenetole. For instance, the preparation and structural elucidation of complex organoboron compounds, including those with azoxy groups, typically involve multistep synthetic routes, starting from basic aromatic compounds and leading to the desired azoxy functionalities through controlled oxidation reactions (Kliegel et al., 1984).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 4,4'-Azoxydiphenetole, such as those involving organoboron frameworks, reveals detailed information about crystal and molecular structures. Techniques like X-ray crystallography are commonly employed to ascertain the geometric parameters, including bond lengths and angles, which contribute to the overall stability and properties of the molecules. The structures of these compounds often exhibit interesting features such as non-planar rings and unusual bond distances due to steric hindrance (Kliegel et al., 1984).

Chemical Reactions and Properties

Chemical reactions and properties of complex organoboron compounds provide a framework for understanding the reactivity of azoxy compounds. These compounds participate in a variety of chemical reactions, including those with nucleophiles and electrophiles, that are pivotal in modifying their chemical structures or producing new compounds. Their chemical properties, such as reactivity towards hydrolysis or oxidation, are crucial for their applications in material science and organic synthesis (Kliegel et al., 1983).

Physical Properties Analysis

The physical properties of azoxy compounds, including 4,4'-Azoxydiphenetole, can be deduced from studies on related substances. Properties such as solubility, melting points, and crystalline structures are significant for their application in material science. The crystalline structure affects the compound's stability, solubility, and overall physical appearance. These properties are determined using various analytical techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (Rettig et al., 1974).

Chemical Properties Analysis

The chemical properties of azoxy compounds like 4,4'-Azoxydiphenetole are influenced by their molecular structure. The azoxy functional group (-N=N(O)-) imparts unique chemical behaviors to these compounds, including redox reactions, photochemical properties, and interactions with other chemical entities. Their reactivity can be explored through studies on their oxidation states, potential for forming derivatives, and the conditions under which they undergo chemical transformations (Whitesides et al., 1995).

Scientific Research Applications

Gas Chromatography

4,4'-Azoxydiphenetole (ADP) has been studied for its use in gas chromatography, particularly for the analysis of volatile oil constituents. ADP-packed columns exhibit distinctive shifts in solute sequences, making them suitable for studying various compounds. ADP is noted to be effective for terpene hydrocarbons, such as caryophyllene. This application is beneficial for chemical analysis and separation techniques (Betts, 1991).

Structural Studies

Research on the crystal and molecular structures of compounds related to 4,4'-Azoxydiphenetole has been conducted. These studies provide insights into the bonding, molecular geometry, and interactions of such compounds, which are essential for understanding their chemical properties and potential applications in various fields like material science and nanotechnology (Rettig, Trotter, & Kliegel, 1974).

Coordination Compounds and Adsorption Properties

Investigations into coordination compounds with 4,4'-azopyridine, a related compound, have shed light on their structural characteristics and methane adsorption properties. These findings are significant in the development of new materials for gas storage and separation technologies (Kondo et al., 2000).

Molecular Charge Storage

Research on porphyrin dyads bearing carbon tethers, including structures with 4,4'-diphenylethyne, highlights their potential in high-density molecular charge storage on silicon surfaces. This application is particularly relevant in the field of molecular-based information storage, a growing area in nanotechnology and electronics (Thamyongkit et al., 2006).

Polyimide Synthesis

4,4'-Azoxydiphenetole-related compounds are used in the synthesis of organosoluble polyimides. These polyimides have been studied for their inherent viscosity, solubility, and thermal properties. Such research is crucial for the development of materials with specific mechanical and thermal characteristics, useful in various industrial applications (Qiu & Zhang, 2005).

Enzymatic Synthesis of Photoactive Polymers

The enzymatic synthesis of photoactive azopolymers, such as poly(4-phenylazophenol), from compounds related to 4,4'-Azoxydiphenetole, indicates potential applications in the development of materials with unique optical properties. This research is relevant in areas like photonics and materials science (Liu et al., 2000).

Safety And Hazards

4,4’-Azoxydiphenetole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

(4-ethoxyphenyl)-(4-ethoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-20-15-9-5-13(6-10-15)17-18(19)14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUICZVHSJNKDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azoxydiphenetole

CAS RN

4792-83-0
Record name 4,4'-Azoxydiphenetole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142006
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, bis(4-ethoxyphenyl)-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-azoxyphenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AB Richmond - Journal of Chromatographic Science, 1971 - academic.oup.com
Liquid crystals used as stationary phases for GC columns have been reported for the separation of a number of meta- and para-position isomers of disubstituted benzenes. Few of the …
Number of citations: 23 academic.oup.com
RY Dong, E Tomchuk, CG Wade… - The Journal of …, 1977 - pubs.aip.org
The deuteron fast Fourier transform (FFT) spectra of the ring deuterated nematogens para‐azoxyanisole (PAA‐d 8 ) and p‐methoxybenzylidene p‐n‐butylaniline (MBBA‐d 8 ) have …
Number of citations: 39 pubs.aip.org
JC Rowell, WD Phillips, LR Melby… - The Journal of Chemical …, 1965 - pubs.aip.org
Alignment by electric or magnetic fields of molecules comprising the liquid crystalline phase of a nematogenic material is manifested in proton magnetic resonance spectroscopy by the …
Number of citations: 362 pubs.aip.org
GB Lockwood - Journal of Chromatography A, 2001 - Elsevier
The commercial importance of the volatile mono- and sesqui-terpenoids has resulted in a wide range of techiques being used for extraction, concentration, chromatography, and …
Number of citations: 85 www.sciencedirect.com
ECH Hsu, JL Haberfeld, JF Johnson… - Molecular Crystals and …, 1974 - Taylor & Francis
Binary mixtures of liquid crystals have been studied for a variety of reasons. For many applications a mixture will extend the mesophase temperature region particularly to cover ambient …
Number of citations: 6 www.tandfonline.com
DM Chen, LW Reeves, AS Tracey… - Journal of the American …, 1974 - ACS Publications
A model membrane based on the cationic detergent decylammonium chloride has been prepared and studied. Nematic middle soap phases of this detergent have been used to …
Number of citations: 31 pubs.acs.org
AD Buckingham, KA McLauchlan - Progress in nuclear magnetic resonance …, 1967 - Elsevier
High resolution nuclear magnetic resonance spectra may be obtained from fluids when there is sufficient translational motion to average out dipolar interactions with nuclei in …
Number of citations: 110 www.sciencedirect.com
B Deloche, B Cabane, D Jerome - Molecular Crystals and Liquid …, 1971 - Taylor & Francis
We report the study of the effect of hydrostatic presssure on the phase transitions in PAA up to 3 kbar. The different phases (solid, nematio and isotropic) are characterized by their NMR …
Number of citations: 94 www.tandfonline.com

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